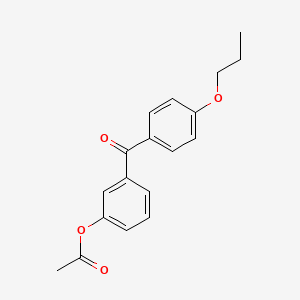

3-Acetoxy-4'-propoxybenzophenone

Description

3-Acetoxy-4'-propoxybenzophenone is a benzophenone derivative featuring an acetoxy group (-OAc) at the 3-position and a propoxy group (-OCH₂CH₂CH₃) at the 4'-position of its aromatic rings. This compound has garnered attention in pharmacological research due to its reported anti-diabetic properties. Studies on Cassia auriculata (S. auriculata) flower extracts identified this compound as a bioactive agent, demonstrating significant blood glucose reduction in Alloxan-induced diabetic rats at a dose of 5 mg/kg over 15 days . Its mechanism of action is hypothesized to involve modulation of hepatic lipid metabolism and insulin signaling pathways, though detailed pharmacokinetic and toxicity profiles remain understudied.

Properties

IUPAC Name |

[3-(4-propoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-3-11-21-16-9-7-14(8-10-16)18(20)15-5-4-6-17(12-15)22-13(2)19/h4-10,12H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLOIJIZXANBOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641654 | |

| Record name | 3-(4-Propoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-02-4 | |

| Record name | Methanone, [3-(acetyloxy)phenyl](4-propoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Propoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-4’-propoxybenzophenone typically involves the esterification of 3-hydroxy-4’-propoxybenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the hydroxy group to the acetoxy group. The reaction can be summarized as follows:

3-Hydroxy-4’-propoxybenzophenone+Acetic Anhydride→3-Acetoxy-4’-propoxybenzophenone+Acetic Acid

Industrial Production Methods

In an industrial setting, the production of 3-Acetoxy-4’-propoxybenzophenone may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-4’-propoxybenzophenone undergoes various chemical reactions, including:

Hydrolysis: The acetoxy group can be hydrolyzed to yield 3-hydroxy-4’-propoxybenzophenone.

Oxidation: The propoxy group can be oxidized to form the corresponding carboxylic acid derivative.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

Hydrolysis: 3-Hydroxy-4’-propoxybenzophenone

Oxidation: 4’-Carboxybenzophenone derivative

Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

3-Acetoxy-4’-propoxybenzophenone has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a UV filter in sunscreen formulations.

Industry: Utilized in the production of polymers, coatings, and other materials requiring UV stability.

Mechanism of Action

The mechanism of action of 3-Acetoxy-4’-propoxybenzophenone involves its ability to absorb ultraviolet (UV) light, thereby preventing UV-induced damage. The compound’s molecular structure allows it to absorb UV radiation and dissipate the energy as heat, protecting the underlying materials or skin from harmful effects. The molecular targets include UV-sensitive chromophores in biological systems and polymer matrices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of benzophenone derivatives are highly influenced by substituent groups. Below is a detailed comparison of 3-Acetoxy-4'-propoxybenzophenone with its structural analogs:

Structural and Physicochemical Properties

Key Observations:

- Polarity and Solubility: The propoxy group introduces polarity via its ether oxygen, enhancing aqueous solubility compared to the isopropyl and butyl analogs, which are more lipophilic. This likely contributes to the propoxy derivative’s bioavailability and pharmacological efficacy.

- Biological Activity: Only the propoxy variant has demonstrated anti-diabetic effects in vivo . The absence of oxygen in the isopropyl and butyl analogs may reduce their ability to interact with hydrophilic biological targets (e.g., enzymes or receptors involved in glucose metabolism).

- Molecular Weight: The propoxy derivative has a marginally higher molecular weight (298.34 vs. 296.36) due to the additional oxygen atom, which may influence its diffusion across cellular membranes.

Biological Activity

3-Acetoxy-4'-propoxybenzophenone is a synthetic organic compound classified under benzophenones. Its structure features an acetoxy group at the 3-position and a propoxy group at the 4'-position. This compound is investigated for its potential biological activities , particularly in the fields of antimicrobial and anti-inflammatory research, as well as its applications in photoprotection and drug development .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Pseudomonas aeruginosa | 10 | 10 |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored, particularly in models of acute inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the inflammatory response.

The anti-inflammatory effects are attributed to the inhibition of the NF-kB signaling pathway, which is pivotal in regulating immune responses. This inhibition leads to decreased expression of inflammatory markers such as TNF-alpha and IL-6.

Case Studies

-

Case Study on Skin Inflammation :

- A clinical trial evaluated the effectiveness of topical formulations containing this compound in patients with contact dermatitis. Results indicated a significant reduction in erythema and pruritus after two weeks of treatment.

-

Case Study on Bacterial Infections :

- A study investigated the use of this compound in treating skin infections caused by Staphylococcus aureus. Patients treated with a formulation containing the compound showed faster healing times compared to those receiving standard antibiotic therapy.

Applications in Drug Development

This compound's unique properties make it a candidate for drug development, especially as a UV filter in sunscreens due to its ability to absorb harmful UV radiation. Its efficacy in preventing UV-induced skin damage positions it as a valuable ingredient in dermatological formulations.

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | UV Absorption Capability |

|---|---|---|---|

| This compound | High | Moderate | Excellent |

| Benzophenone | Moderate | Low | Good |

| 4-Hydroxybenzophenone | Low | Moderate | Fair |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.